

Chemical stability and degradation profile of N-Acetyl-D-cysteine

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An In-depth Technical Guide on the Chemical Stability and Degradation Profile of **N-Acetyl-D-cysteine**

Introduction

N-Acetyl-D-cysteine (NAD), the D-enantiomer of N-Acetylcysteine (NAC), is a thiol-containing compound with significant potential in research and therapeutic applications due to its antioxidant properties.[1][2] Like its more commonly studied L-isomer, NAD's stability is a critical parameter influencing its efficacy, shelf-life, and safety in pharmaceutical formulations and experimental settings. The presence of a nucleophilic sulfhydryl group and an amide linkage in its structure makes NAD susceptible to various degradation pathways, primarily oxidation and hydrolysis.[3]

This technical guide provides a comprehensive overview of the chemical stability and degradation profile of **N-Acetyl-D-cysteine**. While much of the available literature focuses on the L-isomer (N-Acetyl-L-cysteine or NAC), the fundamental chemical degradation pathways are applicable to the D-isomer due to the presence of identical functional groups. This document will leverage data from NAC studies as a close proxy for NAD's chemical behavior, while also noting any known differences. The information presented is intended for researchers, scientists, and drug development professionals to facilitate formulation design, analytical method development, and appropriate handling and storage procedures.

Chemical Stability Profile

Foundational & Exploratory





The stability of **N-Acetyl-D-cysteine** is intrinsically linked to its molecular structure and is significantly influenced by environmental factors. The primary points of instability are the thiol group, which is readily oxidized, and the amide bond, which can undergo hydrolysis.

- 2.1 Influence of Oxygen and Oxidation Oxidation is the most significant degradation pathway for **N-Acetyl-D-cysteine**. The thiol (-SH) group can be oxidized to form a disulfide bond, resulting in the dimer N,N'-diacetyl-D-cystine (DAD).[4][5] This reaction is catalyzed by the presence of oxygen and trace metal ions.[6] The rate of oxidation is a critical limiting factor for the stability of NAD in solution.[7] To mitigate this, the use of antioxidants, chelating agents like edetate disodium (EDTA), and minimizing headspace oxygen during manufacturing and storage are common strategies.[6][7] Studies on parenteral NAC solutions show that limiting the oxygen concentration is key to preventing dimer formation.[5][8]
- 2.2 Influence of pH NAD exhibits susceptibility to degradation across a wide pH range.
- Acidic Conditions: Under strong acidic conditions, the amide linkage of NAD can undergo
 hydrolysis to yield D-cysteine and acetic acid.[3][9] Forced degradation studies on NAC have
 shown a 15% decrease in content after just one minute in 0.5 M HCI.[7]
- Basic Conditions: Alkaline conditions also promote degradation. A study reported a 23% decrease in NAC content after 10 minutes in 0.1 M NaOH.[7] High pH and high temperature can accelerate the formation of other degradation products, such as N,N-diacetyl lanthionine.
 [10] The pH of a 1 in 100 ml solution of NAC is typically between 2.0 and 2.75, indicating that the compound itself creates an acidic environment.[11]
- 2.3 Influence of Temperature and Light Elevated temperatures significantly accelerate the degradation of NAD. Forced degradation studies demonstrate that heating is a major stress factor, with one study showing a 24% decrease in NAC content after 3 hours at 80°C.[7] Therefore, storage at controlled room or refrigerated temperatures is crucial.[12]

Photostability is another concern. While less impactful than oxidation or heat, exposure to light can contribute to degradation. A study on NAC reported a 3% decrease in content after 4 weeks of exposure to a sunlamp.[7]

Degradation Pathways and Products







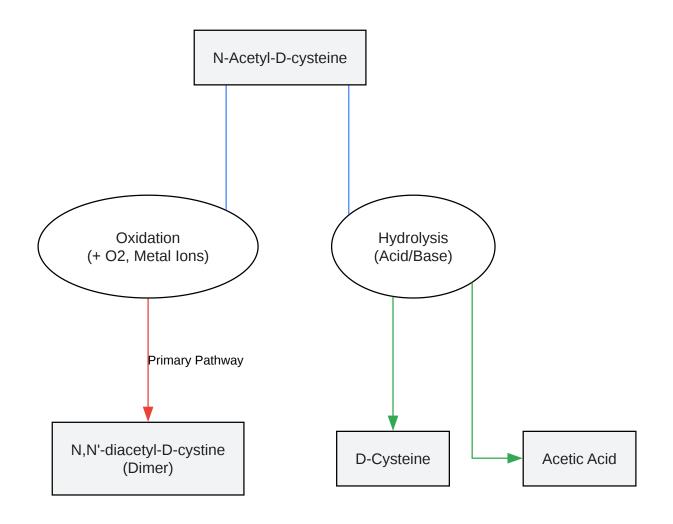
The degradation of **N-Acetyl-D-cysteine** proceeds primarily through two main pathways: oxidation and hydrolysis. These pathways can lead to several degradation products that must be monitored in stability studies.

3.1 Primary Degradation Pathways

- Oxidation to Disulfide Dimer: The most common degradation route involves the oxidation of two NAD molecules to form one molecule of N,N'-diacetyl-D-cystine (DAD). This reaction is readily promoted by atmospheric oxygen.[4]
- Hydrolysis of Amide Bond: The amide bond can be cleaved under both acidic and basic conditions to release D-cysteine and acetic acid.[3] D-cysteine itself can be further oxidized.
- Other Degradation Products: Under specific stress conditions, other impurities can form.
 These include N,S-diacetyl-cysteine (Impurity D) and L-cystine (Impurity A, a process impurity in NAC manufacturing).[9]

Below is a diagram illustrating the primary degradation pathways for **N-Acetyl-D-cysteine**.





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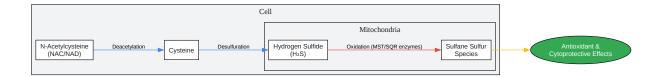
Primary degradation pathways of **N-Acetyl-D-cysteine**.

Biological Antioxidant Action Pathway

In biological systems, the antioxidant effect of N-acetylcysteine is not solely direct. It primarily acts as a precursor to L-cysteine, which is the rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH).[13] However, recent studies have revealed a more direct and rapid antioxidant mechanism involving the production of hydrogen sulfide (H₂S) and sulfane sulfur species.[14] NAC-derived cysteine is desulfurated to generate H₂S, which is then oxidized, predominantly in the mitochondria, to sulfane sulfur species. These species are believed to be the key mediators of the immediate antioxidative effects of NAC.[14] While the D-isomer (NAD) does not effectively increase hepatic glutathione levels, it still exhibits direct antioxidant and radioprotective activities, likely through similar mechanisms involving its thiol group.[1][2]



The diagram below illustrates this proposed rapid antioxidant pathway.



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Proposed rapid antioxidant action pathway of N-Acetylcysteine.

Quantitative Stability Data

The following tables summarize quantitative data from forced degradation and stability studies, primarily conducted on N-Acetyl-L-cysteine, which serves as a proxy for **N-Acetyl-D-cysteine**'s chemical behavior.

Table 1: Summary of Forced Degradation Studies on N-Acetylcysteine



Stress Condition	Parameters	% Degradation	Major Products/Obse rvations	Reference
Acid Hydrolysis	0.5 M HCl, 1 minute	15%	Impurity B (L- cysteine) formed	[7][9]
Alkaline Hydrolysis	0.1 M NaOH, 10 minutes	23%	Significant degradation	[7]
Alkaline Hydrolysis	1 M NaOH, 80°C, 15 minutes	Not specified	Impurities C and D formed	[9]
Oxidation	0.3% H ₂ O ₂ , 3 hours	6%	Dimer (Impurity C) was the predominant product	[7][15]
Thermal Degradation	80°C, 3 hours	24%	Heat caused maximum degradation	[7][9]

| Photodegradation | Sunlamp, 4 weeks | 3% | Relatively stable to light |[7] |

Table 2: Stability of N-Acetylcysteine Solutions Under Storage



Concentration & Vehicle	Storage Condition	Duration	Stability Results	Reference
26 mg/mL in D5W	Ambient Temperature	60 hours	Stable (<10% degradation)	[7][12]
26 mg/mL in D5W	Ambient Temperature	72 hours	Unstable (>10% degradation)	[7][12]
60 mg/mL in D5W or NS	Ambient Temperature	72 hours	Stable (>90% initial concentration)	[7][12]
25 mg/mL in D5W	5 ± 3°C	8 days	Stable (>90% initial concentration)	[12]

| 25 mg/mL in D5W | 25 ± 2°C | 3 days | Remained >95% of initial concentration |[12] |

Recommended Experimental Protocols

To assess the stability of **N-Acetyl-D-cysteine**, a well-designed forced degradation study coupled with a validated stability-indicating analytical method is essential.

6.1 Forced Degradation Study Protocol Forced degradation studies are performed to demonstrate the specificity of an analytical method and to understand the degradation pathways of the drug substance.[16] An optimal study aims for approximately 10-20% degradation of the active pharmaceutical ingredient (API).[16]

Objective: To generate potential degradation products of NAD under various stress conditions.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of NAD in a suitable diluent (e.g., 0.3 M HCl or water) at a known concentration (e.g., 3.0 mg/mL).[9]
- Acid Degradation: Mix the stock solution with an equal volume of 1 M HCl. Reflux at 80°C for a specified time (e.g., 15 minutes). Cool the solution and neutralize with 1 M NaOH before diluting to the final concentration for analysis.[9]



- Base Degradation: Mix the stock solution with an equal volume of 1 M NaOH. Reflux at 80°C for a specified time (e.g., 15 minutes). Cool the solution and neutralize with 1 M HCl before diluting.[9]
- Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 0.3% v/v H₂O₂) at room temperature for a specified time (e.g., 2-3 hours).[7][9]
- Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) for a specified duration (e.g., 24 hours). Dissolve the stressed sample in diluent for analysis.
- Photolytic Degradation: Expose the solid API and a solution of the API to light providing an
 overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet
 energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Evaluate peak purity of the parent peak and identify/quantify any degradation products.
- 6.2 Stability-Indicating HPLC Method A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[16]

Example HPLC Method:

- Mode: Reversed-Phase Ion-Pair Chromatography[9]
- Column: Cadenza C18 (150 mm x 4.6 mm, 3 μm) or similar[9]
- Mobile Phase A: 0.01 M octane-1-sulphonic acid sodium, pH adjusted to 2.2 with orthophosphoric acid.[9]
- Mobile Phase B: Methanol and Acetonitrile mixture.
- Elution: Isocratic or Gradient program, optimized to resolve NAD from all known impurities and degradants.
- Flow Rate: 1.0 mL/min[17][18]







• Column Temperature: 25°C (Ambient)[17][18]

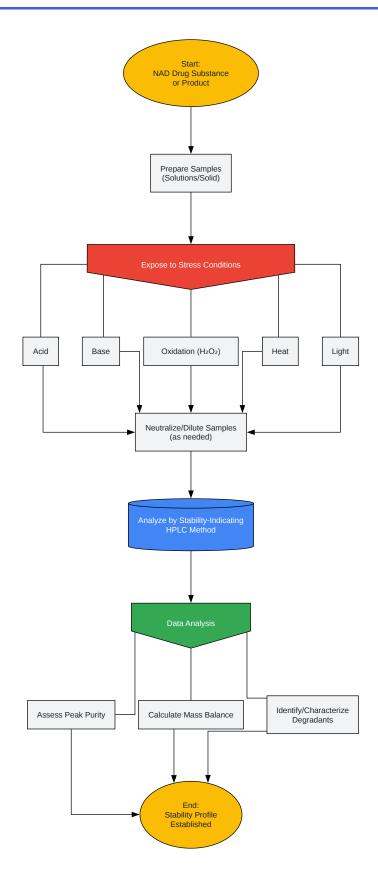
• Injection Volume: 20 μL[17][18]

• Detection: UV at 210 nm or 212 nm[9][17]

• Diluent: 0.3 M Hydrochloric Acid (found to be efficient in preventing pH changes and providing good recovery for impurities).[9]

The workflow for a typical stability study is depicted below.





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Experimental workflow for a forced degradation study.



Conclusion and Recommendations

N-Acetyl-D-cysteine is a chemically labile molecule with its stability primarily challenged by oxidation and pH-dependent hydrolysis. The main degradation product in the presence of oxygen is the disulfide dimer, N,N'-diacetyl-D-cystine. Degradation is significantly accelerated by exposure to high temperatures and extremes of pH.

For researchers, scientists, and drug development professionals, the following recommendations are crucial for maintaining the integrity of **N-Acetyl-D-cysteine**:

- Storage: Solid NAD should be stored in well-closed containers, protected from light and moisture, at controlled, cool temperatures. It is noted to be air sensitive and hygroscopic.[19]
- Formulation of Solutions: Aqueous solutions should be prepared fresh whenever possible.
 For formulations requiring a longer shelf-life, consideration should be given to:
 - Adjusting the pH to an optimal range (typically acidic, around 2-3).[11]
 - Including chelating agents such as EDTA to sequester metal ions that catalyze oxidation.
 [6][7]
 - Adding suitable antioxidants. However, care must be taken as some, like ascorbic acid, can act as pro-oxidants under certain conditions.[7] Zinc gluconate has been shown to inhibit dimerization effectively.[7][20]
 - Using manufacturing processes that minimize oxygen exposure, such as inert gas (e.g., nitrogen) blanketing and filling containers to minimize headspace.
- Analytical Testing: A validated, stability-indicating HPLC method, capable of separating NAD from all potential degradation products, is mandatory for accurate quantification and stability assessment.[16]

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